(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester
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Overview
Description
(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-aminomethylbenzylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases safety during production.
Chemical Reactions Analysis
Types of Reactions
(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it back to the primary amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the tert-butyl ester group.
Major Products Formed
The major products formed from these reactions include primary amines, amides, and nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester involves its ability to act as a protecting group for amines. The tert-butyl ester group can be easily removed under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial for the successful assembly of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- (2-Aminomethyl-benzyl)-carbamic acid benzyl ester
- (2-Aminomethyl-benzyl)-carbamic acid fluorenylmethyl ester
- (2-Aminomethyl-benzyl)-carbamic acid methyl ester
Uniqueness
Compared to similar compounds, (2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester offers unique advantages due to its stability and ease of removal under mild conditions. The tert-butyl ester group is particularly resistant to hydrolysis, making it a preferred choice in synthetic applications where harsh conditions are avoided .
Properties
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYQLFMVQPGMOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629494 |
Source
|
Record name | tert-Butyl {[2-(aminomethyl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439116-13-9 |
Source
|
Record name | tert-Butyl {[2-(aminomethyl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(N-Boc-aminomethyl)-2-(aminomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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